molecular formula C9H8BrN3 B13712211 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine

Cat. No.: B13712211
M. Wt: 238.08 g/mol
InChI Key: DEMHCCTWOPYYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is a heterocyclic organic compound with the molecular formula C9H8BrN3 This compound is characterized by the presence of a pyridine ring substituted with amino, bromo, and pyrrolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-(1-pyrrolyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The pyrrolyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amines and other reduced forms of the compound.

Scientific Research Applications

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine involves its interaction with specific molecular targets. The amino and pyrrolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromopyridine
  • 3-Amino-6-bromopyridine
  • 2-Amino-5-bromopyridine
  • 2-Amino-6-bromopyridine

Uniqueness

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is unique due to the presence of the pyrrolyl group, which imparts distinct chemical and biological properties. This differentiates it from other bromopyridine derivatives, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-6-pyrrol-1-ylpyridin-3-amine

InChI

InChI=1S/C9H8BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H,11H2

InChI Key

DEMHCCTWOPYYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.